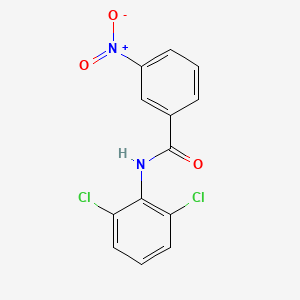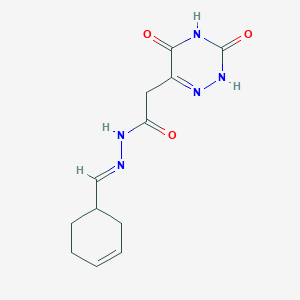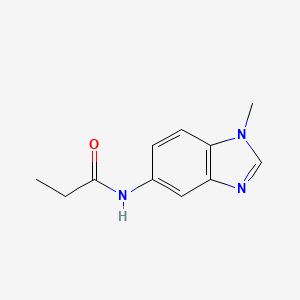![molecular formula C15H14N2O2 B5769888 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one, also known as APCP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APCP has been shown to inhibit a specific type of enzyme, phospholipase C (PLC), which is involved in many cellular processes.
Mecanismo De Acción
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one inhibits PLC by binding to the enzyme at a specific site. This binding prevents the enzyme from functioning properly, which leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules are important second messengers in many cellular processes, and their reduction can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and context. In general, this compound has been shown to induce cell death in cancer cells, and to inhibit the proliferation of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one in lab experiments is its specificity for PLC. This allows researchers to study the specific effects of inhibiting PLC, without the confounding effects of inhibiting other enzymes. In addition, this compound is relatively easy to synthesize, which makes it accessible to many researchers. One limitation of using this compound is its relatively low yield, which can make it expensive to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one. One area of research could focus on the use of this compound as a therapeutic agent for cancer. This could involve studying the effects of this compound on different types of cancer cells, and testing its efficacy in animal models. Another area of research could focus on the use of this compound as an anti-inflammatory agent. This could involve studying the effects of this compound on different immune cells, and testing its efficacy in animal models of inflammation. Finally, future research could focus on the development of more potent and selective inhibitors of PLC, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one involves several steps, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting compound with 2-amino-3-propyl-1H-indole-5-carboxylic acid. The final step involves the oxidation of the resulting compound with potassium permanganate. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one has been extensively studied for its potential therapeutic applications. One area of research has focused on the role of PLC in cancer cells. It has been shown that PLC is overexpressed in many types of cancer cells, and that inhibition of PLC can lead to cell death. This compound has been shown to be a potent inhibitor of PLC, and has been studied as a potential anticancer agent.
Propiedades
IUPAC Name |
4-amino-2-propylchromeno[3,4-c]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-5-9-8-11-10-6-3-4-7-12(10)19-15(18)13(11)14(16)17-9/h3-4,6-8H,2,5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQKRQMZKVTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)
![2-butyl-3-[(4-methoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5769869.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)
